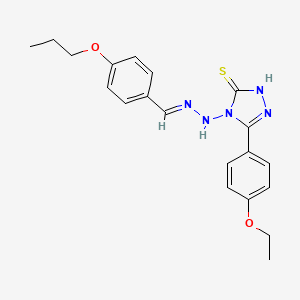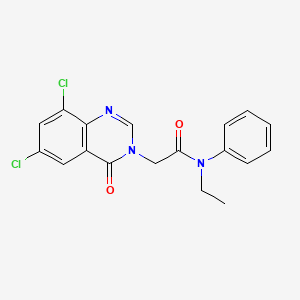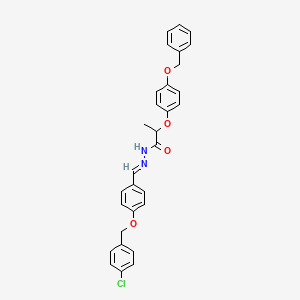![molecular formula C24H20BrN3O2S B12025958 2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide](/img/structure/B12025958.png)
2-{[3-(4-bromophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}-N-(3,5-dimethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[3-(4-bromofenil)-4-oxo-3,4-dihidroquinazolin-2-il]sulfanil}-N-(3,5-dimetilfenil)acetamida es un complejo compuesto orgánico con aplicaciones potenciales en varios campos científicos. Este compuesto presenta un núcleo de quinazolinona, un grupo bromofenilo y una porción de acetamida dimetilfenílica, lo que lo convierte en una molécula única para la investigación y los fines industriales.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-{[3-(4-bromofenil)-4-oxo-3,4-dihidroquinazolin-2-il]sulfanil}-N-(3,5-dimetilfenil)acetamida típicamente involucra múltiples pasos:
Formación del núcleo de quinazolinona: Este paso a menudo involucra la ciclación de derivados del ácido antranílico con reactivos apropiados.
Introducción del grupo bromofenilo: Esto se puede lograr a través de reacciones de bromación utilizando agentes bromantes como N-bromosuccinimida (NBS).
Unión del grupo sulfánil: Se emplean reacciones de tiolación utilizando agentes tiulantes como la tiourea o el tiofenol.
Formación de acetamida: El paso final involucra la reacción del intermedio con ácido acético 3,5-dimetilfenílico en condiciones de acoplamiento de amidas, a menudo utilizando reactivos como EDCI o DCC.
Métodos de producción industrial
La producción industrial de este compuesto probablemente implicaría la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Se podrían emplear técnicas como la química de flujo continuo y la síntesis automatizada para aumentar la producción.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo sulfánil, formando sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al núcleo de quinazolinona, convirtiéndolo potencialmente en derivados de dihidroquinazolina.
Reactivos y condiciones comunes
Oxidación: Reactivos como peróxido de hidrógeno (H₂O₂) o ácido m-cloroperbenzoico (m-CPBA) en condiciones suaves.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbono (Pd/C) o hidruro de litio y aluminio (LiAlH₄).
Sustitución: Nucleófilos como aminas o tioles en presencia de una base como carbonato de potasio (K₂CO₃).
Principales productos
Oxidación: Sulfóxidos y sulfonas.
Reducción: Derivados de dihidroquinazolina.
Sustitución: Varios derivados de quinazolinona sustituidos.
Aplicaciones Científicas De Investigación
2-{[3-(4-bromofenil)-4-oxo-3,4-dihidroquinazolin-2-il]sulfanil}-N-(3,5-dimetilfenil)acetamida tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Medicina: Se investiga por sus posibles propiedades terapéuticas, incluidas las actividades anticancerígenas y antiinflamatorias.
Industria: Se utiliza en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción de este compuesto involucra su interacción con objetivos moleculares específicos. Puede inhibir ciertas enzimas o interactuar con proteínas, lo que lleva a varios efectos biológicos. Las vías y objetivos exactos aún están bajo investigación, pero se cree que modula las vías de señalización involucradas en la proliferación celular y la apoptosis.
Comparación Con Compuestos Similares
Compuestos similares
3-(4-bromofenil)-5-(4-hidroxifenil)isoxazol: Un compuesto con características similares de bromofenilo y heterocíclico.
Derivados de 4-[(4-bromofenil)sulfonil]fenilo: Compuestos con grupos bromofenilo y sulfonilo similares.
Unicidad
2-{[3-(4-bromofenil)-4-oxo-3,4-dihidroquinazolin-2-il]sulfanil}-N-(3,5-dimetilfenil)acetamida se destaca por su combinación única de un núcleo de quinazolinona, un grupo bromofenilo y una porción de acetamida dimetilfenílica. Esta combinación confiere propiedades químicas y biológicas distintas, lo que la convierte en un compuesto valioso para la investigación y las aplicaciones industriales.
Propiedades
Fórmula molecular |
C24H20BrN3O2S |
|---|---|
Peso molecular |
494.4 g/mol |
Nombre IUPAC |
2-[3-(4-bromophenyl)-4-oxoquinazolin-2-yl]sulfanyl-N-(3,5-dimethylphenyl)acetamide |
InChI |
InChI=1S/C24H20BrN3O2S/c1-15-11-16(2)13-18(12-15)26-22(29)14-31-24-27-21-6-4-3-5-20(21)23(30)28(24)19-9-7-17(25)8-10-19/h3-13H,14H2,1-2H3,(H,26,29) |
Clave InChI |
YWUUJJJORJKWFD-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=C(C=C4)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-((E)-{[3-(3-isopropoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B12025881.png)
![2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12025889.png)
![(5Z)-5-(2,4-dichlorobenzylidene)-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025891.png)
![2-((5E)-5-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid](/img/structure/B12025896.png)
![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide](/img/structure/B12025904.png)

![(5E)-5-(2,5-dimethoxybenzylidene)-2-phenyl[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12025917.png)

![3-[(E)-(2-(4-bromophenyl)-6-oxo[1,3]thiazolo[3,2-b][1,2,4]triazol-5(6H)-ylidene)methyl]phenyl acetate](/img/structure/B12025926.png)

![N-[(E)-1-(4-bromophenyl)ethylideneamino]pyridine-3-carboxamide](/img/structure/B12025937.png)
![2-{4-[(4-bromophenyl)sulfonyl]piperazin-1-yl}-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12025940.png)


